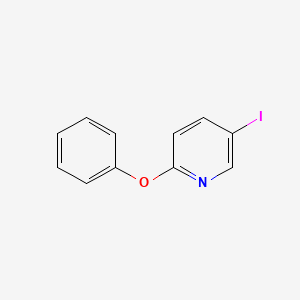

5-Iodo-2-phenoxypyridine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

5-Iodo-2-phenoxypyridine is a specialty product used for proteomics research applications . .

Biochemical Pathways

It’s worth noting that halogenated pyrimidine bases are readily incorporated into the DNA of various microorganisms . They are poorly utilized for the biosynthesis of dna in mammalian systems in contrast to the corresponding deoxyribonucleosides .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not clearly outlined in the available resources. A study on a related compound, 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), found that IPdR disposition was linear over the dose range used. Based on day 28 kinetics it appears that ipdr elimination is enhanced following repeated administration .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it’s advised to prevent the chemical from entering drains as discharge into the environment must be avoided .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenoxypyridine typically involves a multi-step process starting from 6-phenoxy-3-pyridinamine . One common synthetic route includes:

Stage 1: Reacting 6-phenoxy-3-pyridinamine with sulfuric acid and sodium nitrite in water at 5°C for 1 hour.

Stage 2: Treating the resulting intermediate with potassium iodide in water at temperatures ranging from 5°C to 20°C.

Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the process is economically viable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like sodium iodide or potassium iodide.

Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Iodo-2-phenoxypyridine is used as a building block in organic synthesis, facilitating the creation of more complex molecules .

Biology and Medicine: In biological research, this compound is utilized for its potential bioactivity. It serves as a scaffold for designing new drugs and studying their interactions with biological targets .

Industry: In the industrial sector, this compound is employed in the development of pesticides and other agrochemicals due to its unique chemical properties .

Vergleich Mit ähnlichen Verbindungen

2-Phenoxypyridine: Lacks the iodine substitution, resulting in different chemical and biological properties.

5-Bromo-2-phenoxypyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

Uniqueness: 5-Iodo-2-phenoxypyridine stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for forming specific interactions in chemical and biological systems . This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

5-Iodo-2-phenoxypyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHINO

- Molecular Weight : 273.08 g/mol

- CAS Number : 352018-92-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. This compound has shown potential as an inhibitor in several enzymatic assays, particularly those related to cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against glioblastoma cells, where it was shown to inhibit cell proliferation and induce apoptosis in vitro. The compound acts by modulating key signaling pathways associated with tumor growth.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| U87 (glioblastoma) | 15.0 | Induction of apoptosis via caspase activation | |

| A549 (lung cancer) | 12.5 | Inhibition of cell cycle progression |

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

Case Study 1: Glioblastoma Treatment

In a preclinical model using human glioblastoma xenografts, this compound was administered at varying doses (100 mg/kg to 1000 mg/kg). The results indicated a dose-dependent inhibition of tumor growth, particularly when combined with radiotherapy. The maximum tumor growth delay was observed at doses greater than or equal to 500 mg/kg.

Case Study 2: Pesticidal Applications

The phenoxypyridine scaffold has also been explored for its herbicidal properties. Compounds derived from this structure exhibited strong activity against various weeds, demonstrating the versatility of this compound beyond medicinal applications.

Structure-Activity Relationship (SAR)

The introduction of different substituents on the phenoxy and pyridine rings significantly affects the biological activity of derivatives of this compound. For example, modifications that enhance electron-donating characteristics have been shown to improve enzyme inhibition potency.

Eigenschaften

IUPAC Name |

5-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXQQNAXWYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380135 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-92-9 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.